molecular formula C43H53NO6 B1246615 Nodulisporic acid CAS No. 163120-03-4

Nodulisporic acid

Cat. No.: B1246615
CAS No.: 163120-03-4
M. Wt: 679.9 g/mol
InChI Key: UNCVXXVJJXJZII-QLETUHIQSA-N
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Mechanism of Action

Target of Action

Nodulisporic acid, also known as this compound A, primarily targets the glutamate-gated chloride channels (GluCls) . These channels are unique to invertebrates and are targeted by macrocyclic lactones . The compound has a direct activation and positive allosteric modulation effect on AVR-14B, a GluCl subunit from adult Brugia malayi, a causative agent of lymphatic filariasis in humans .

Mode of Action

This compound interacts with its targets in a complex manner. It acts as both an agonist and a type II positive allosteric modulator on the receptor . This means that it can bind to and open GluCls alone or potentiate glutamate-mediated channel opening .

Biochemical Pathways

The biosynthesis of Nodulisporic acids involves a highly complex array, furnishing multiple end products through the expression of cluster components . Seven additional cluster-encoded gene products comprise the biosynthetic machinery that elaborate precursor NAF in this highly branched pathway . The combined action of these enzymes delivers 37 NA congeners including four major end products, NAA, NAA 1, NAA 2, and NAA 4 . The plethora of intermediates arises due to the modification of the carboxylated prenyl tail by a single promiscuous P450 monooxygenase, NodJ .

Result of Action

The pharmacological properties of this compound indicate that the channel is an important target of the compound . The unique electrophysiological characteristics of the targeted GluCl could explain the observed variation in drug sensitivities of various nematode parasites . This compound has also shown inhibitory effects on adult worm motility .

Biochemical Analysis

Biochemical Properties

Nodulisporic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with glutamate-gated chloride channels (GluCls) in invertebrates, where it acts as both an agonist and a positive allosteric modulator . This interaction is significant as it influences the ion transport across cell membranes, thereby affecting various physiological processes.

Cellular Effects

This compound has profound effects on cellular processes. It has been shown to activate and modulate the AVR-14B GluCl subunit from Brugia malayi, a nematode causing lymphatic filariasis in humans . This activation leads to changes in cell signaling pathways, influencing gene expression and cellular metabolism. The compound’s ability to modulate ion channels also impacts cell function by altering the electrical activity of cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the AVR-14B GluCl subunit, causing a conformational change that enhances the channel’s sensitivity to its natural ligand, L-glutamate . This binding interaction results in the activation of the channel, leading to increased chloride ion influx and subsequent cellular effects. Additionally, this compound’s interaction with the P450 monooxygenase enzyme, NodJ, is pivotal in its biosynthesis, contributing to the production of various this compound congeners .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo degradation, leading to a decrease in its biological activity over time . Its initial impact on cellular processes remains significant, with long-term effects observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent insecticidal activity, effectively targeting pests without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including disruption of normal cellular functions and potential toxicity to non-target organisms. These threshold effects highlight the importance of dosage optimization in the application of this compound.

Metabolic Pathways

This compound is involved in complex metabolic pathways, primarily through its interactions with enzymes such as the P450 monooxygenase, NodJ . This enzyme plays a crucial role in the biosynthesis of this compound, facilitating the modification of its carboxylated prenyl tail and contributing to the production of various congeners. These metabolic pathways are essential for the compound’s biological activity and its role in biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its overall activity and function . Understanding the transport mechanisms of this compound is crucial for optimizing its application in various biological contexts.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy and minimizing potential off-target effects.

Chemical Reactions Analysis

Types of Reactions: Nodulisporic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s complex structure allows for multiple sites of reactivity, making it a versatile molecule for chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperature and pH .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .

Properties

IUPAC Name

(2E,4E)-5-[(3S,4S,7S,8S,9R,12S,23R,24S,28S)-7,24-dihydroxy-3,4,8,20,20,22,22-heptamethyl-27-oxo-28-prop-1-en-2-yl-21-oxa-1-azaoctacyclo[13.13.1.02,14.03,12.04,9.017,25.018,23.026,29]nonacosa-2(14),15,17(25),18,26(29)-pentaen-8-yl]-2-methylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53NO6/c1-21(2)33-36(47)31-30-24(27-20-39(4,5)50-40(6,7)32(27)35(30)46)19-25-26-18-23-13-14-28-41(8,16-11-12-22(3)38(48)49)29(45)15-17-42(28,9)43(23,10)37(26)44(33)34(25)31/h11-12,16,19-20,23,28-29,32-33,35,45-46H,1,13-15,17-18H2,2-10H3,(H,48,49)/b16-11+,22-12+/t23-,28-,29-,32+,33-,35+,41-,42-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCVXXVJJXJZII-QLETUHIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1C(=O)C2=C3N1C4=C(C3=CC5=C2C(C6C5=CC(OC6(C)C)(C)C)O)CC7C4(C8(CCC(C(C8CC7)(C)C=CC=C(C)C(=O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1C(=O)C2=C3N1C4=C(C3=CC5=C2[C@H]([C@H]6C5=CC(OC6(C)C)(C)C)O)C[C@H]7[C@]4([C@]8(CC[C@@H]([C@@]([C@@H]8CC7)(C)/C=C/C=C(\C)/C(=O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163120-03-4
Record name Nodulisporic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163120034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NODULISPORIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K1CU6363A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary molecular target of Nodulisporic Acid A (NsAA)?

A1: this compound A (NsAA) primarily targets invertebrate-specific glutamate-gated chloride channels (GluCls). [, , , , ]

Q2: How does NsAA interact with its target?

A2: NsAA acts as both a direct activator and a positive allosteric modulator of GluCls. It binds to a high-affinity site on the channel, distinct from the glutamate binding site, leading to channel opening and potentiating the effects of glutamate. []

Q3: What are the downstream effects of NsAA binding to GluCls?

A3: NsAA binding to GluCls leads to an influx of chloride ions into the cell, resulting in hyperpolarization and ultimately paralysis of invertebrate muscles, contributing to its insecticidal and acaricidal activity. [, , ]

Q4: What is the molecular formula and weight of NsAA?

A4: NsAA has a molecular formula of C31H43NO6 and a molecular weight of 525.68 g/mol. []

Q5: What are the key spectroscopic data points that helped determine the structure of NsAA?

A5: The structure of NsAA was elucidated using a variety of spectroscopic techniques, including NMR (Nuclear Magnetic Resonance), with a key role played by Dunkel's computerized 2D INADEQUATE analysis. The relative stereochemistry was determined using ROESY, NOESY, NOEDS, and Jvic coupling constant analysis. X-ray crystallography of a derivative further confirmed the structure. []

Q6: How do modifications to the structure of NsAA affect its insecticidal activity?

A6: Research has shown that even subtle chemical modifications to the indole core of NsAA can lead to a substantial loss of insecticidal activity. The C-8 side chain appears to be more tolerant of modifications without significant loss of activity. [, ]

Q7: What specific structural modifications have led to improved insecticidal activity in NsAA analogs?

A7: Replacing the carboxylic acid group of NsAA with certain amide functionalities, specifically N-tert-butyl nodulisporamide, resulted in enhanced adulticidal activity against fleas and improved pharmacokinetic properties. [, ]

Q8: What is known about the stability of NsAA under various conditions?

A8: NsAA and related analogs, particularly those with a free carboxylic acid group, are known to be unstable. To enhance stability, they are often isolated and formulated as stable sodium salts. []

Q9: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of NsAA and its analogs?

A9: Formulation efforts have focused on creating stable salts and developing suitable delivery systems for both oral and topical administration in veterinary medicine. [, ]

Q10: What is the pharmacokinetic profile of NsAA and its analogs in animal models?

A10: Studies in dogs have shown that NsAA analogs, particularly those with improved potency, exhibit a long terminal half-life and accumulate in adipose tissue, contributing to their prolonged duration of action. []

Q11: How does the pharmacokinetic profile of NsAA analogs correlate with their in vivo efficacy against fleas?

A11: A strong correlation has been observed between plasma levels of NsAA analogs, their terminal half-life, and their duration of flea control. Analogs with longer half-lives and higher plasma concentrations provided more extended flea control. []

Q12: What in vitro assays have been employed to evaluate the insecticidal activity of NsAA and its analogs?

A12: Researchers have utilized various in vitro assays, including artificial membrane flea feeding devices and larval assays using Lucilia sericata (blowfly) to assess the insecticidal activity and structure-activity relationships of NsAA and its analogs. [, , ]

Q13: Have any resistance mechanisms to NsAA been identified?

A14: Studies using Drosophila melanogaster identified a resistant strain with a mutation in the gene encoding the GluCl subunit DmGluClα. This mutation reduced the sensitivity of the channel to NsAA, ivermectin, and glutamate. []

Q14: Is there any cross-resistance between NsAA and other insecticides?

A15: The Drosophila melanogaster strain resistant to NsAA exhibited cross-resistance to ivermectin, suggesting a shared mode of action involving GluCls. []

Q15: What is known about the toxicity profile of NsAA and its analogs in mammals?

A16: NsAA and its analogs have demonstrated a wide therapeutic index in rodent models. Oral administration in dogs at therapeutic doses did not result in any observed adverse effects. [, ]

Q16: What is the fungal source of NsAA?

A17: NsAA is produced by a pantropical endophytic fungus, initially classified as a Nodulisporium species and later identified as Hypoxylon pulicicidum. [, ]

Q17: What are the key biosynthetic steps involved in the production of NsAA?

A18: The biosynthesis of NsAA involves the condensation of geranylgeranyl pyrophosphate (GGPP) with an indole moiety derived from tryptophan. This is followed by a series of enzymatic modifications, including epoxidation, cyclization, and oxidation steps. [, , , , ]

Q18: Which enzymes have been identified as being crucial for NsAA biosynthesis?

A19: Key enzymes involved in NsAA biosynthesis include a geranylgeranyl transferase (NodC), a flavin adenine dinucleotide-dependent oxygenase (NodM), an indole diterpene cyclase (NodB), a cytochrome P450 oxygenase (NodW), and a prenyltransferase (NodD1). [, , ]

Q19: What is the significance of the cytochrome P450 monooxygenase NodJ in NsAA biosynthesis?

A20: NodJ plays a crucial role as a branchpoint enzyme, catalyzing multiple oxidations on the prenyl side chain of the precursor molecule. This promiscuous activity of NodJ leads to the production of a diverse array of this compound congeners. []

Q20: What are the potential applications of NsAA and its analogs beyond flea and tick control?

A21: Given their selective action on invertebrate GluCls, NsAA and its analogs have potential applications in controlling other arthropod pests, such as bedbugs and mosquitoes. [, , ]

Q21: What are some of the challenges and future directions in NsAA research?

A22: Further research is needed to fully elucidate the structure and function of invertebrate GluCls, understand resistance mechanisms, and develop new analogs with improved efficacy, spectrum of activity, and safety profiles. [, ]

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